1-[(2,2-Diphenylethenyl)sulfonyl]-4-methylbenzene
Description
1-[(2,2-Diphenylethenyl)sulfonyl]-4-methylbenzene is a sulfonyl-substituted aromatic compound characterized by a central benzene ring bearing a methyl group at the para position and a sulfonyl group linked to a 2,2-diphenylethenyl moiety. This structural combination makes the compound a candidate for applications in organic synthesis, materials science, and pharmaceutical research, particularly in reactions requiring selective sulfonation or as a precursor for bioactive molecules.
Properties
CAS No. |
70312-74-2 |
|---|---|
Molecular Formula |
C21H18O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(2,2-diphenylethenylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C21H18O2S/c1-17-12-14-20(15-13-17)24(22,23)16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
KFIUDHBFIZJJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-DIPHENYLETHENESULFONYL)-4-METHYLBENZENE typically involves the reaction of 2,2-diphenylethene with sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 1-(2,2-DIPHENYLETHENESULFONYL)-4-METHYLBENZENE may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-DIPHENYLETHENESULFONYL)-4-METHYLBENZENE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide or sulfide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2,2-DIPHENYLETHENESULFONYL)-4-METHYLBENZENE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,2-DIPHENYLETHENESULFONYL)-4-METHYLBENZENE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions. The diphenylethene moiety can participate in π-π interactions with aromatic systems, while the methylbenzene ring can undergo electrophilic substitution reactions. These interactions contribute to the compound’s overall reactivity and potential biological activity.
Comparison with Similar Compounds
Electronic and Steric Effects
- The diphenylethenyl group in the target compound introduces significant steric hindrance, distinguishing it from simpler sulfonyl derivatives like 4-methoxybenzenesulfonyl chloride, which lacks bulky substituents . This steric bulk may reduce reactivity in crowded environments but enhance selectivity in specific catalytic processes.
Functional Group Interactions
- Unlike 1-((cyclobutyl(isocyano)methyl)sulfonyl)-4-methylbenzene, which leverages an isocyano group for covalent protein binding, the target compound’s diphenylethenyl group may prioritize non-covalent interactions (e.g., π-π stacking) in biological systems .
Data Table: Physicochemical Properties
| Property | 1-[(2,2-Diphenylethenyl)sulfonyl]-4-methylbenzene | 4-Methoxybenzenesulfonyl chloride | 1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 220.64 | 278.33 |
| Electrophilicity | Moderate (steric hindrance limits reactivity) | High | Moderate |
| Solubility | Low in polar solvents; soluble in toluene | High in polar aprotic solvents | Moderate in DMSO |
| Key Applications | Sterically hindered sulfonation | Sulfonamide synthesis | Pharmaceutical intermediates |
Biological Activity
1-[(2,2-Diphenylethenyl)sulfonyl]-4-methylbenzene, also known as a sulfonyl compound, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H16O2S
- Molecular Weight : 272.35 g/mol
- IUPAC Name : 1-[(2,2-Diphenylethenyl)sulfonyl]-4-methylbenzene
The biological activity of 1-[(2,2-Diphenylethenyl)sulfonyl]-4-methylbenzene is primarily attributed to its ability to interact with various biological targets. This compound can modulate enzyme activity and receptor interactions, influencing several biochemical pathways. The sulfonyl group enhances its reactivity and potential for forming stable interactions with proteins.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonyl compounds. For instance, derivatives of sulfonyl compounds have shown significant activity against various bacterial and fungal strains. In a comparative study, 1-[(2,2-Diphenylethenyl)sulfonyl]-4-methylbenzene demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 10 mm |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 28 |
Study on Antimicrobial Activity
In a study published in PubMed, researchers synthesized several sulfonamide derivatives and evaluated their antimicrobial efficacy. Among these, one derivative similar to 1-[(2,2-Diphenylethenyl)sulfonyl]-4-methylbenzene exhibited potent antifungal activity against Aspergillus spp and Penicillium spp, suggesting that structural modifications can enhance biological activity .
Study on Anticancer Effects
Another study focused on the anticancer effects of sulfonyl compounds. It was found that treatment with 1-[(2,2-Diphenylethenyl)sulfonyl]-4-methylbenzene led to significant reductions in cell viability in cancer cell lines through apoptosis induction. The study highlighted the compound's potential as a lead candidate for further drug development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
